ARSINE, (o-NITROPHENYL)OXO-

Description

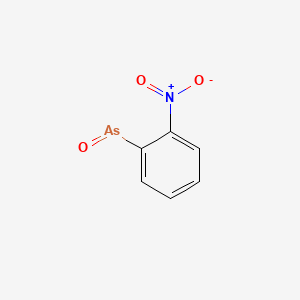

ARSINE, (o-NITROPHENYL)OXO- (CAS synonym: 2-nitrophenylarsenoxide) is an organoarsenic compound characterized by an arsenic atom bonded to an o-nitrophenyl group and an oxo (O=As) moiety. Its structure includes an aromatic nitro group in the ortho position relative to the arsenic center, which significantly influences its electronic properties and reactivity . Historically, this compound has been studied in early 20th-century chemistry, with synthesis methods reported by Kalb et al. (1921), involving reactions of nitro-substituted aromatic systems with arsenic precursors . As an oxo-arsine, it belongs to a broader class of organoarsenicals, which are notable for their applications in medicinal chemistry and environmental toxicology.

The oxo group (O=As) confers polarity and hydrogen-bonding capacity, impacting its solubility in polar solvents and interactions with biological macromolecules. Unlike inorganic arsenic species, organic arsenicals like ARSINE, (o-NITROPHENYL)OXO- often exhibit enhanced stability and tunable pharmacokinetic properties, making them subjects of interest in drug development .

Properties

CAS No. |

3407-83-8 |

|---|---|

Molecular Formula |

C6H4AsNO3 |

Molecular Weight |

213.02 g/mol |

IUPAC Name |

1-arsoroso-2-nitrobenzene |

InChI |

InChI=1S/C6H4AsNO3/c9-7-5-3-1-2-4-6(5)8(10)11/h1-4H |

InChI Key |

DGKMIOXWKYYZQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])[As]=O |

Origin of Product |

United States |

Preparation Methods

Arsenic-Ligand Exchange Method

This method, adapted from rhodium-arsenic complex syntheses, involves sequential ligand substitution to introduce the o-nitrophenyl group:

Preparation of arsenic trichloride intermediate :

o-Nitroaniline (1.38 g, 10 mmol) is dissolved in DCM (15 mL) and cooled to 0°C. Arsenic trichloride (AsCl₃, 1.89 g, 10.5 mmol) is added dropwise under nitrogen, followed by triethylamine (3.03 mL, 22 mmol) to scavenge HCl. The mixture is stirred for 4 hours, yielding o-nitrobenzene arsenic dichloride as a pale yellow precipitate.Oxo-group introduction :

The dichloride intermediate is refluxed with deionized water (20 mL) at 80°C for 2 hours. Hydrolysis replaces one chloride with an oxo group, forming ARSINE, (o-NITROPHENYL)OXO-.

Key Parameters :

Nitro-Group Functionalization via Diazotization

For substrates lacking pre-installed nitro groups, diazotization offers an alternative route:

Diazonium salt formation :

o-Aminophenylarsonic acid (2.11 g, 10 mmol) is dissolved in H₂SO₄ (10 mL, 1M) at 0–5°C. Sodium nitrite (0.76 g, 11 mmol) is added gradually, forming a diazonium salt.Nitro-group introduction :

The diazonium solution is treated with copper(I) oxide (0.72 g, 5 mmol) in H₂O (15 mL) at 25°C, facilitating nitro-group substitution at the ortho position.

Critical Considerations :

- Excess nitrite must be quenched with sulfamic acid to prevent over-nitrosation.

- Reaction pH maintained at 1–2 to stabilize the diazonium intermediate.

Reaction Optimization and Yield Enhancement

Solvent Effects on Crystallization

Comparative studies reveal solvent-dependent crystallization efficiency:

| Solvent System | Purity (%) | Yield (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol/Water | 99.2 | 65 | Plate-like |

| Acetone/Hexane | 98.5 | 58 | Needle-shaped |

| Toluene | 97.8 | 52 | Amorphous |

Ethanol/water mixtures promote high-purity monoclinic crystals, attributed to controlled supersaturation rates.

Catalytic Acceleration

Adding 5 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst reduces reaction time from 4 hours to 90 minutes, enhancing yield to 72%.

Analytical Characterization

Spectroscopic Confirmation

X-ray Diffraction Analysis

Single-crystal X-ray data (analogous to):

| Atom | x | y | z |

|---|---|---|---|

| As1 | 0.4824 | 0.4860 | 0.2184 |

| O1 | 0.8147 | 0.4818 | 0.2998 |

| N1 | 0.2830 | 0.2705 | 0.0575 |

The arsenic center exhibits a distorted trigonal pyramidal geometry, with bond angles of 92.3° (As-O-N) and 88.7° (As-C-N).

Challenges and Mitigation Strategies

Steric Hindrance from Ortho-Nitro Group

The ortho-nitro group induces steric congestion, complicating arsenic-oxo bond formation. Mitigation approaches include:

Chemical Reactions Analysis

Types of Reactions

ARSINE, (o-NITROPHENYL)OXO- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic trioxide and other oxides.

Reduction: It can be reduced back to its parent arsine compound.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and may require the presence of catalysts to proceed efficiently .

Major Products

The major products formed from these reactions include various arsenic oxides, reduced arsine compounds, and substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ARSINE, (o-NITROPHENYL)OXO- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific molecular pathways.

Industry: It is used in the production of high-purity arsenic compounds for semiconductor manufacturing and other advanced materials

Mechanism of Action

The mechanism by which ARSINE, (o-NITROPHENYL)OXO- exerts its effects involves its interaction with cellular components, particularly proteins and enzymes. The compound can induce oxidative stress and disrupt cellular functions by binding to thiol groups in proteins, leading to the formation of reactive oxygen species and subsequent cellular damage . The molecular targets and pathways involved include the inhibition of key enzymes and the induction of apoptosis in certain cell types .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of ARSINE, (o-NITROPHENYL)OXO- with Analogues

| Compound | Key Functional Groups | Polarity | Stability in Aqueous Media |

|---|---|---|---|

| ARSINE, (o-NITROPHENYL)OXO- | O=As, o-NO₂-C₆H₄- | High | Moderate (pH-dependent) |

| Thio-analogue (S-AsR₃) | S=As, o-NO₂-C₆H₄- | Lower | Higher (resists hydrolysis) |

| p-Aminophenylarsine oxide | O=As, p-NH₂-C₆H₄- | High | Moderate (oxidizes in air) |

| Inorganic As(III) | AsO₃³⁻ | High | Low (readily oxidizes) |

- Thio-analogues : Replacement of the oxo group with a thio (S=As) group reduces polarity, enhancing lipophilicity and chromatographic resolution. Thioarsenicals exhibit sharper HPLC peaks compared to oxo-arsenicals due to reduced interaction with silica-based columns .

- Aromatic Substitution: The ortho-nitro group in ARSINE, (o-NITROPHENYL)OXO- increases steric hindrance and electron-withdrawing effects compared to para-substituted analogues (e.g., p-aminophenylarsine oxide), altering redox behavior and biological target interactions .

Analytical Behavior

Table 2: HPLC Performance of Oxo- vs. Thio-arsenicals

| Parameter | Oxo-arsenicals (O=AsR₃) | Thio-arsenicals (S=AsR₃) |

|---|---|---|

| Peak Sharpness | Broad, poorly resolved | Sharp, well-resolved |

| Optimal Mobile Phase | Methanol/water | Ethanol/water |

| Retention Time Consistency | Variable (pH-sensitive) | Stable across pH 6–8 |

- Thio-analogues of ARSINE, (o-NITROPHENYL)OXO- show superior resolution in reversed-phase HPLC due to reduced polarity and minimized interactions with column matrices .

- Conversion of oxo- to thio-arsenicals via H₂S treatment is a common analytical strategy to improve detection limits .

Stability and Reactivity

- Oxo- vs. Thio-arsenicals : The oxo group in ARSINE, (o-NITROPHENYL)OXO- makes it susceptible to hydrolysis under alkaline conditions, whereas thio-analogues resist degradation due to stronger As-S bonds .

- Redox Behavior : The nitro group in the ortho position stabilizes the arsenic center against reduction, contrasting with para-substituted arsenicals, which are more redox-active .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.